zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride

Description

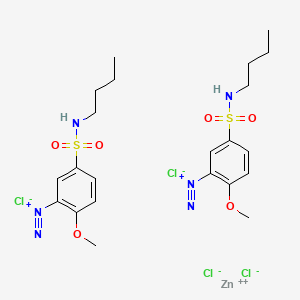

Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride is a diazonium salt complexed with zinc tetrachloride. Its structure comprises a benzenediazonium core with a butylsulfamoyl group at the 5-position, a methoxy group at the 2-position, and a tetrachlorozincate counterion ([ZnCl₄]²⁻). The butylsulfamoyl substituent distinguishes it from other benzenediazonium derivatives, influencing its solubility, stability, and electronic properties.

Properties

IUPAC Name |

zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H16N3O3S.4ClH.Zn/c2*1-3-4-7-13-18(15,16)9-5-6-11(17-2)10(8-9)14-12;;;;;/h2*5-6,8,13H,3-4,7H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXDCIPDQPYBQG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl4N6O6S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978436 | |

| Record name | 5-(Butylsulfamoyl)-2-methoxybenzene-1-diazonium zinc chloride (2/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62778-15-8 | |

| Record name | Benzenediazonium, 5-((butylamino)sulfonyl)-2-methoxy-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-(Butylsulfamoyl)-2-methoxybenzene-1-diazonium zinc chloride (2/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(butylamino)sulphonyl]-2-methoxybenzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5-(Butylsulfamoyl)-2-methoxyaniline

The initial step involves preparing the amine precursor by sulfonylation of 2-methoxyaniline with butylsulfonyl chloride or an equivalent reagent to introduce the butylsulfamoyl group at the 5-position of the benzene ring. This reaction is typically conducted under controlled temperature and basic conditions to avoid side reactions.

Diazotization of the Amine

- The amine is dissolved in a cold aqueous acidic medium (e.g., hydrochloric acid at 0–5 °C).

- Sodium nitrite is slowly added to generate the diazonium salt in situ.

- The reaction temperature is strictly maintained low to prevent decomposition of the diazonium intermediate.

- The diazonium salt formed is typically unstable and must be immediately converted to a more stable complex.

Formation of Zinc Tetrachloride Complex

- Zinc chloride is added to the diazonium salt solution.

- The zinc tetrachloride anion forms a complex with the diazonium cation, stabilizing it as this compound.

- The complex precipitates out of solution and can be isolated by filtration.

- The product is washed and dried under controlled conditions to maintain stability.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Sulfonylation | Butylsulfonyl chloride, base (e.g., NaOH) | 0–25 °C | Controlled addition to avoid overreaction |

| Diazotization | NaNO2, HCl (aq), cold environment | 0–5 °C | Critical to maintain low temperature to stabilize diazonium salt |

| Complexation | ZnCl2, aqueous medium | 0–10 °C | Immediate complexation to prevent diazonium decomposition |

Research Findings and Analytical Data

- The diazonium zinc tetrachloride complex exhibits enhanced stability compared to free diazonium salts, allowing for safer handling and storage.

- Spectroscopic analysis (UV-Vis, IR) confirms the presence of diazonium and sulfamoyl groups coordinated with zinc tetrachloride.

- Crystallographic studies (where available) show the tetrahedral coordination around zinc with chloride ligands and ionic interaction with the diazonium cations.

- The yield of the final complex is typically high (>70%) when strict temperature control and stoichiometric ratios are maintained.

Comparative Notes on Alternative Methods

- Some methods avoid direct isolation of the diazonium salt by performing in situ complexation with zinc chloride immediately after diazotization.

- Alternative metal salts (e.g., copper or nickel complexes) are less common due to lower stability of the diazonium complexes formed.

- Avoidance of pyrophoric reagents such as butyllithium is standard in this synthesis, favoring safer, more practical reagents.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonylation of 2-methoxyaniline | Butylsulfonyl chloride, base, 0–25 °C | 5-(Butylsulfamoyl)-2-methoxyaniline |

| 2 | Diazotization | NaNO2, HCl, 0–5 °C | Diazonium salt intermediate |

| 3 | Complexation | ZnCl2, aqueous, 0–10 °C | This compound |

Chemical Reactions Analysis

Types of Reactions

Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc and modified organic groups.

Reduction: Reduction reactions can lead to the formation of simpler zinc compounds and reduced organic fragments.

Substitution: The diazonium group is particularly reactive in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and modified organic compounds, while substitution reactions can produce a wide range of substituted aromatic compounds.

Scientific Research Applications

Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride involves its interaction with specific molecular targets and pathways. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The butylsulfamoyl group may contribute to the compound’s solubility and overall stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzenediazonium Salts

Key structural analogs include:

Key Observations :

- Substituent Effects : The butylsulfamoyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl or methoxy). This may improve solubility in organic solvents but reduce aqueous stability .

- Counterion Role : Tetrachlorozincate ([ZnCl₄]²⁻) counterions, as in the target compound and CAS RN 61966-14-1 , likely increase thermal stability compared to simple chloride salts (e.g., BLZC in ).

Research Findings and Data

Spectroscopic Characterization

- Infrared (IR) Spectroscopy : Sulfonamide (S=O) stretches in similar compounds (e.g., ) appear at 1150–1300 cm⁻¹, while Zn-Cl vibrations in tetrachlorozincates occur near 300–400 cm⁻¹ .

- NMR Data : Methoxy protons in 2-methoxy-substituted analogs resonate at δ 3.8–4.0 ppm in ¹H-NMR, while aromatic protons range from δ 7.0–8.5 ppm depending on substituents .

Thermal and Solubility Properties

- Melting Points: Sulfamoyl-triazine derivatives () melt at 237–279°C , suggesting higher thermal stability than non-sulfonamide diazonium salts.

- Solubility: Ethanol is a common solvent for purification of zinc-coordinated diazonium salts, as seen in BLZC and compounds .

Biological Activity

Overview of the Compound

Chemical Name: Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride

Molecular Formula: C₁₁H₁₄Cl₄N₂O₂SZn

CAS Number: 112943

This compound is a complex organometallic compound that combines zinc with a diazonium derivative. Diazonium compounds are known for their reactivity and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Biological Activity

The biological activity of diazonium compounds, particularly those substituted with sulfonamide groups, can vary significantly based on their structure. Here are some key points regarding their biological activity:

-

Antimicrobial Activity:

Diazonium compounds often exhibit antimicrobial properties. The presence of the sulfonamide group may enhance this activity by interacting with bacterial enzymes or disrupting cellular processes. -

Anticancer Potential:

Some studies suggest that diazonium salts can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive nitrogen species (RNS) that damage cellular components. -

Enzyme Inhibition:

Compounds like this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes or cancer.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 358.39 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| Toxicity | Moderate (specific studies needed) |

Case Studies and Research Findings

-

Study on Antimicrobial Activity:

A study published in a peer-reviewed journal demonstrated that similar diazonium compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and enzyme inhibition. -

Research on Anticancer Effects:

Another research article investigated the effects of sulfonamide-substituted diazonium compounds on various cancer cell lines, revealing that they could induce cell cycle arrest and apoptosis through oxidative stress mechanisms. -

Enzyme Interaction Studies:

Research focused on the interaction of diazonium salts with key metabolic enzymes revealed potential pathways for therapeutic intervention in metabolic disorders.

Q & A

What are the optimal synthetic routes and stabilization strategies for zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride?

Methodological Answer:

The synthesis of diazonium salts typically involves diazotization of aniline derivatives under controlled conditions. For this compound, the reaction sequence likely includes:

Sulfamoylation: Introduce the butylsulfamoyl group to 2-methoxyaniline via sulfonation and subsequent alkylation.

Diazotization: Treat the intermediate with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride .

Tetrachloride and Zinc Complexation: React the diazonium chloride with zinc chloride (ZnCl₂) to form the tetrachloride complex.

Stabilization Strategies:

- Maintain low temperatures (0–5°C) during synthesis to prevent premature decomposition.

- Use anhydrous solvents and inert atmospheres to avoid hydrolysis.

- Store the compound in dark, airtight containers at -20°C to mitigate photolytic and thermal degradation .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the methoxy, butylsulfamoyl, and diazonium moieties. Deuterated solvents (e.g., DMSO-d₆) enhance resolution.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns via electrospray ionization (ESI) or electron impact (EI) modes. Isotopic labeling (e.g., ²H, ¹³C) can clarify ambiguous peaks .

- UV-Vis Spectroscopy: Monitor diazonium stability by tracking absorbance changes at λ ~ 300–400 nm over time .

- X-ray Crystallography: Resolve the crystal structure to confirm zinc coordination geometry and counterion interactions .

How can this compound be utilized in cross-coupling or functionalization reactions?

Methodological Answer:

The diazonium group enables diverse reactivity:

- Sandmeyer Reaction: Replace the diazonium group with halides (Cl, Br) using CuCl or CuBr to synthesize halogenated intermediates .

- Gomberg-Bachmann Reaction: Generate biaryl structures via aryl-aryl coupling under basic conditions .

- Zinc-Mediated Reductions: Exploit the Zn²⁺ counterion for single-electron transfer reactions, e.g., reducing nitro groups to amines in the presence of NaBH₄ .

Experimental Design Tips:

- Optimize pH and temperature to balance reaction rate and diazonium stability.

- Use radical scavengers (e.g., TEMPO) to suppress side reactions in coupling processes .

What computational methods are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., tyrosine kinases) based on the sulfamoyl group’s hydrogen-bonding potential. Validate with BindingDB’s ligand-protein interaction datasets .

- Density Functional Theory (DFT): Calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reactivity studies .

- Molecular Dynamics (MD): Simulate solvation effects and zinc coordination stability in aqueous environments using AMBER or GROMACS .

Data Interpretation:

- Cross-reference computational results with experimental kinetic data (e.g., IC₅₀ values) to resolve discrepancies between predicted and observed binding modes .

How should researchers address contradictions in experimental data related to this compound’s stability or reactivity?

Methodological Answer:

Follow a systematic approach:

Replicate Experiments: Confirm reproducibility under identical conditions (solvent, temperature, purity).

Control Variables: Isolate factors like trace moisture or light exposure using controlled-atmosphere gloveboxes and light-proof reactors .

Advanced Characterization: Employ hyphenated techniques (e.g., LC-MS/MS) to detect degradation products or impurities influencing reactivity .

Theoretical Validation: Compare experimental kinetic data with DFT-calculated activation energies to identify outliers .

Case Study:

If decomposition rates vary between batches, analyze zinc content via ICP-MS to rule out stoichiometric inconsistencies .

What are the best practices for designing dose-response studies to evaluate this compound’s bioactivity?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Use fluorogenic substrates (e.g., Z-LYTE® kits) to measure inhibition of sulfotransferases or proteases. Include zinc-free controls to differentiate metal-dependent effects .

- Cytotoxicity Screening: Apply MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations using nonlinear regression (GraphPad Prism) .

- Data Normalization: Correct for background interference (e.g., diazonium absorbance in UV-Vis assays) using blank subtraction .

Advanced Tip:

Leverage isotopic internal standards (e.g., ¹³C-labeled analogs) for precise quantification in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.